molecular formula C10H19NO3 B114815 (1S,2S)-trans-N-Boc-2-aminocyclopentanol CAS No. 145106-43-0

(1S,2S)-trans-N-Boc-2-aminocyclopentanol

Cat. No. B114815
CAS RN: 145106-43-0
M. Wt: 201.26 g/mol
InChI Key: CGZQRJSADXRRKN-YUMQZZPRSA-N
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Description

(1S,2S)-trans-N-Boc-2-aminocyclopentanol, or Boc-ACPC, is a synthetic cyclic amine compound used in a variety of scientific research applications. It has been studied for its potential to act as a ligand for the binding of proteins, as well as for its potential to act as an enzyme inhibitor. Boc-ACPC has been studied for its potential to be used in a variety of laboratory experiments, as well as for its biochemical and physiological effects on cells and organisms.

Scientific Research Applications

1. Building Blocks for Peptides and Amino Acids

(1S,2S)-trans-N-Boc-2-aminocyclopentanol serves as a critical building block in the synthesis of β-amino acids and peptides, which are essential components in drug design and development. Berkessel, Glaubitz, and Lex (2002) demonstrated the use of a related compound, trans-2-aminocyclohexanecarboxylic acid, as a building block for helical β-peptides, showcasing its potential in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).

2. Synthesis of Oligomers and Foldamers

Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from a compound similar to (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This synthesis highlights its application in creating novel foldamers, a type of molecule that can mimic the structures of natural peptides or proteins (Lucarini & Tomasini, 2001).

3. Enantioselective Synthesis

Zhang et al. (2019) utilized a (R)-selective ω-transaminase for the enantioselective synthesis of chiral β-amino alcohols, including trans-(1S,2S)-aminocyclopentanol. This research is significant for producing enantiomerically pure compounds, which are crucial in pharmaceuticals (Zhang et al., 2019).

4. Chiral Differentiation and Resolution

Hyyryläinen et al. (2010) explored the differentiation of beta-amino acid enantiomers with two chiral centers, including compounds related to (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This research is vital for understanding the chiral properties of such compounds and their applications in stereoselective synthesis (Hyyryläinen et al., 2010).

5. Neuroprotective Effects

Bruno et al. (1995) studied the effects of trans‐1‐aminocyclopentane‐1,3‐dicarboxylic acid, a compound similar to (1S,2S)-trans-N-Boc-2-aminocyclopentanol, in protecting cultured cortical neurons against excitotoxic degeneration. This research offers insights into potential therapeutic applications of these compounds in neurodegenerative disorders (Bruno et al., 1995).

properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435632
Record name tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate

CAS RN

145106-43-0, 155837-14-2
Record name tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-trans-N-Boc-2-aminocyclopentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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